2-Pyridineethanol,4-methyl-

Lipophilicity Partition Coefficient Drug Design

Distinct from liquid analogs, this solid-state (mp 39-40°C) pyridyl alcohol enables accurate weighing and reduced waste. Its elevated lipophilicity (XLogP3 0.8 vs 0.1) is optimal for constructing membrane-permeable pharmacophores. The 4-methyl substitution provides a unique probe for SAR studies versus the 6-methyl regioisomer (LogP 0.33). Ensure precise physicochemical control in synthesis; confirm specification compliance before use.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B12436479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridineethanol,4-methyl-
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)CCO
InChIInChI=1S/C8H11NO/c1-7-2-4-9-8(6-7)3-5-10/h2,4,6,10H,3,5H2,1H3
InChIKeyFHSJJAZIXYDSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridineethanol,4-methyl- (CAS 4664-18-0): A 4-Methyl-Substituted Pyridine Ethanol Building Block with Quantifiable Physicochemical Differentiation for Specialized Synthesis


2-Pyridineethanol,4-methyl- (CAS 4664-18-0) is a substituted pyridine derivative with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol [1]. It is characterized by a 4-methyl group and a 2-ethanol moiety on the pyridine ring, positioning it as a distinct building block within the class of pyridyl alcohols . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals [2].

Why 2-Pyridineethanol,4-methyl- Cannot Be Replaced by Unsubstituted 2-Pyridineethanol or Other Pyridyl Alcohols Without Verification


While 2-Pyridineethanol,4-methyl- belongs to the broader class of pyridyl alcohols, generic substitution with close analogs such as unsubstituted 2-Pyridineethanol (CAS 103-74-2) or 2-Pyridinemethanol (CAS 586-98-1) is scientifically unsound without validation. The introduction of the 4-methyl group fundamentally alters key physicochemical properties, including lipophilicity (XLogP) and phase behavior (melting point), which directly impact solubility, reaction kinetics, and downstream synthetic utility [1][2]. Such differences necessitate rigorous compound-specific evaluation in any research or industrial workflow where precise molecular properties dictate experimental outcomes or process parameters.

Quantifiable Differentiation of 2-Pyridineethanol,4-methyl- Against Closest Analogs: A Comparative Data Guide for Scientific Selection


Elevated Lipophilicity (XLogP) of 2-Pyridineethanol,4-methyl- vs. Unsubstituted 2-Pyridineethanol and 2-Pyridinemethanol

2-Pyridineethanol,4-methyl- exhibits significantly increased lipophilicity compared to its unsubstituted analog and the shorter-chain 2-Pyridinemethanol. Computed XLogP3 values show a 0.7 log unit increase over 2-Pyridineethanol and 2-Pyridinemethanol, indicating greater partitioning into non-polar environments [1][2][3].

Lipophilicity Partition Coefficient Drug Design

Solid-State Advantage: Room-Temperature Melting Point of 2-Pyridineethanol,4-methyl- vs. Liquid Analogs

2-Pyridineethanol,4-methyl- is a solid at ambient laboratory temperatures (melting point 39-40 °C), in stark contrast to its liquid analogs unsubstituted 2-Pyridineethanol (mp -8 to -7 °C) and 2-Pyridinemethanol (mp -6 to -5 °C) . This phase difference offers tangible advantages in handling, weighing accuracy, and long-term storage stability.

Physical State Storage Stability Formulation

Enhanced Lipophilicity and Structural Differentiation of 2-Pyridineethanol,4-methyl- vs. Its 6-Methyl Regioisomer

In comparison to its regioisomer 2-Pyridineethanol,6-methyl- (CAS 934-78-1), the 4-methyl substitution on 2-Pyridineethanol,4-methyl- results in a more than two-fold higher lipophilicity, as indicated by computed LogP values of 0.8 versus 0.33 [1]. This difference in lipophilicity, coupled with distinct electronic and steric effects arising from the substitution pattern, can lead to divergent behavior in chemical reactions or biological systems.

Regioisomer Lipophilicity Structure-Activity Relationship

Recommended Application Scenarios for 2-Pyridineethanol,4-methyl- Based on Verified Differentiating Properties


Synthesis of Lipophilic Pyridine-Containing Drug Candidates

The elevated lipophilicity (XLogP3 0.8) of 2-Pyridineethanol,4-methyl-, compared to unsubstituted 2-Pyridineethanol (XLogP3 0.1), makes it a preferred intermediate for constructing more lipophilic pharmacophores [1]. This property is advantageous in medicinal chemistry projects where increasing a molecule's logP is desired to improve membrane permeability or target engagement, as evidenced by the quantitative difference in computed partition coefficients.

Precise Weighing and Storage in Laboratory Settings

The solid-state nature of 2-Pyridineethanol,4-methyl- at room temperature (mp 39-40 °C) provides a practical advantage over its liquid analogs, such as 2-Pyridineethanol (mp -8 to -7 °C) and 2-Pyridinemethanol (mp -6 to -5 °C), by enabling more accurate and convenient weighing on standard laboratory balances . This can improve the reproducibility of synthetic procedures and reduce material waste associated with handling viscous or volatile liquids.

Regioisomer-Specific Investigations in Chemical Biology or Medicinal Chemistry

The distinct lipophilicity profile of 2-Pyridineethanol,4-methyl- (LogP 0.8) compared to its 6-methyl regioisomer (LogP 0.33) underscores its value in structure-activity relationship (SAR) studies . Researchers investigating the impact of pyridine substitution patterns on biological activity or material properties can use this compound to systematically probe the effects of 4-methyl substitution, confident that its physicochemical signature is quantitatively distinct from other positional isomers.

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